Cas no 160825-48-9 (Oxiranecarboxylic acid,3-[[[1-[[(5-hydroxypentyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]- (9CI))

Oxiranecarboxylic acid,3-[[[1-[[(5-hydroxypentyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]- (9CI) structure
160825-48-9 structure
Product Name:Oxiranecarboxylic acid,3-[[[1-[[(5-hydroxypentyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]- (9CI)
Numero CAS:160825-48-9
MF:C15H26N2O6
MW:330.376744747162
CID:157571
PubChem ID:9818894
Update Time:2025-04-19

Oxiranecarboxylic acid,3-[[[1-[[(5-hydroxypentyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Oxiranecarboxylic acid,3-[[[1-[[(5-hydroxypentyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]- (9CI)
    • 3-[[1-(5-hydroxypentylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
    • Oxiranecarboxylic acid,3-[[[1-[[(5-hydroxypentyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]...
    • 3-({1-[(5-hydroxypentyl)carbamoyl]-3-methylbutyl}carbamoyl)oxirane-2-carboxylic acid
    • AM4299 A
    • Oxiranecarboxylic acid, 3-(((1-(((5-hydroxypentyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-, dihydrate
    • 3-[[1-(5-hydroxypentylcarbamoyl)-3-methyl-butyl]carbamoyl]oxirane-2-ca rboxylic acid
    • AM 4299A
    • 3-[[(2S)-1-(5-hydroxypentylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
    • 160825-48-9
    • Oxiranecarboxylic acid, 3-(((1-(((5-hydroxypentyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-
    • CHEBI:217966
    • AM-4299-A
    • DTXSID20936418
    • 3-[Hydroxy({1-hydroxy-1-[(5-hydroxypentyl)imino]-4-methylpentan-2-yl}imino)methyl]oxirane-2-carboxylic acid
    • AM 4299 A
    • Inchi: 1S/C15H26N2O6/c1-9(2)8-10(13(19)16-6-4-3-5-7-18)17-14(20)11-12(23-11)15(21)22/h9-12,18H,3-8H2,1-2H3,(H,16,19)(H,17,20)(H,21,22)/t10-,11?,12?/m0/s1
    • Chiave InChI: QFOWBXOSFNTBJZ-UNXYVOJBSA-N
    • Sorrisi: O1C(C(=O)O)C1C(N[C@H](C(NCCCCCO)=O)CC(C)C)=O

Proprietà calcolate

  • Massa esatta: 330.17918
  • Massa monoisotopica: 330.179
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 11
  • Complessità: 426
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 128Ų

Proprietà sperimentali

  • Densità: 1.242
  • Punto di ebollizione: 668.3°Cat760mmHg
  • Punto di infiammabilità: 358°C
  • Indice di rifrazione: 1.522
  • PSA: 128.26
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti